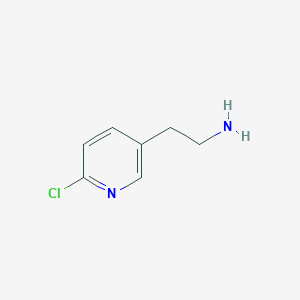

2-(6-Chloropyridin-3-YL)ethanamine

Description

Significance and Research Context of Pyridin-3-yl Ethanamine Derivatives

Pyridin-3-yl ethanamine derivatives represent a significant class of compounds in chemical research, primarily due to their presence in a variety of biologically active molecules. The pyridine (B92270) motif is a common feature in many pharmaceuticals and agrochemicals. Derivatives of pyridine have shown considerable therapeutic potential, with research indicating a range of biological activities, including antimicrobial, antiviral, and anticancer properties.

The specific structural arrangement of pyridin-3-yl ethanamine derivatives makes them valuable for several reasons:

Medicinal Chemistry: Compounds with similar structural features often target nicotinic acetylcholine (B1216132) receptors (nAChRs), which are integral to neurotransmission. This makes them of interest for research into neurological disorders. The exploration of structure-activity relationships within this class of compounds allows researchers to develop new therapeutic agents with potentially improved effectiveness and selectivity.

Agrochemical Research: The structural framework of pyridin-3-yl ethanamine is related to that of neonicotinoid insecticides, which are widely used in crop protection. nih.gov Research into analogs, such as N-((6-chloropyridin-3-yl)methyl)ethanamine, contributes to understanding their metabolic pathways and developing new pesticides.

Asymmetric Synthesis: Chiral pyridin-3-yl ethanamine derivatives, such as (S)-1-(pyridin-3-yl)ethanamine, serve as catalysts in the asymmetric synthesis of other complex molecules. biosynth.com This is crucial for producing enantiomerically pure compounds, a vital aspect of modern drug development.

Overview of Academic Research Trajectories for 2-(6-Chloropyridin-3-YL)ethanamine

Academic research on this compound has primarily focused on its synthetic utility and its potential biological applications.

Synthetic Chemistry: A significant portion of research has been dedicated to the synthesis of this compound itself. A common synthetic route involves the reduction of 2-(6-Chloropyridin-3-yl)acetamide using reagents like lithium aluminum hydride (LAH). The development of efficient synthetic methodologies has been a key objective, as the compound serves as a crucial intermediate for creating more complex molecules for the pharmaceutical and agrochemical industries. Its chemical structure, featuring both a reactive amine group and a chlorinated pyridine ring, allows for a variety of chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions.

Medicinal and Agrochemical Research: The biological relevance of this compound and its derivatives is another major research avenue. Investigations into its biological activity have revealed potential applications. For instance, one study highlighted its antifungal efficacy, demonstrating a 93.7% inhibition rate against the fungus Sclerotinia sclerotiorum at a concentration of 100 µg/mL. Furthermore, the study of structural analogs and isomers, such as 1-(6-Chloropyridin-3-yl)ethanamine, is critical for understanding how precise structural variations affect the physicochemical properties and biological activity of these compounds, which is essential for drug development and pesticide design.

Structure

3D Structure

Properties

IUPAC Name |

2-(6-chloropyridin-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c8-7-2-1-6(3-4-9)5-10-7/h1-2,5H,3-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSJPCYWXUGROQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CCN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50607866 | |

| Record name | 2-(6-Chloropyridin-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50607866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54127-64-9 | |

| Record name | 2-(6-Chloropyridin-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50607866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(6-chloropyridin-3-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Chemical Reactivity and Transformative Pathways of 2 6 Chloropyridin 3 Yl Ethanamine

Nucleophilic Reactivity of the Pyridine (B92270) Ring and Chlorine Moiety

The pyridine ring, being an electron-deficient heterocycle, influences the reactivity of its substituents significantly. The nitrogen atom withdraws electron density from the ring, particularly from the ortho (2 and 6) and para (4) positions, making them susceptible to nucleophilic attack. In 2-(6-chloropyridin-3-yl)ethanamine, the chlorine atom is located at the C6 position, which is activated towards nucleophilic substitution.

Substitution Reactions on the Chloropyridine Core

The chlorine atom at the 6-position of the pyridine ring is a competent leaving group and can be displaced by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is generally facilitated by the presence of the ring nitrogen, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the attack of the nucleophile. The reaction of halopyridines with nucleophiles is a well-established method for functionalizing the pyridine core. For instance, the reaction of 2-chloropyridines with nucleophiles like hydrazines, thiolate anions, and stabilized carbanions proceeds readily, especially when activating groups are present.

| Nucleophile (Nu-) | Reagent Example | Product Structure | Product Name |

| Alkoxide (RO-) | Sodium Methoxide (NaOCH3) | 2-(6-methoxypyridin-3-yl)ethanamine | |

| Thiolate (RS-) | Sodium Thiophenolate (NaSPh) | 2-(6-(phenylthio)pyridin-3-yl)ethanamine | |

| Amine (R2NH) | Pyrrolidine | 2-(6-(pyrrolidin-1-yl)pyridin-3-yl)ethanamine | |

| Cyanide (CN-) | Sodium Cyanide (NaCN) | 6-(2-aminoethyl)nicotinonitrile |

Amine Functional Group Reactions

The primary amine of the ethanamine side chain is a key site of reactivity, characterized by the lone pair of electrons on the nitrogen atom, which imparts both nucleophilic and basic properties.

Acylation and Alkylation Derivatives of the Ethanamine

The primary amine readily undergoes acylation when treated with acylating agents such as acyl chlorides or anhydrides. This reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the electrophilic carbonyl carbon, leading to the formation of a stable amide. For example, the reaction between ethanoyl chloride and ethylamine is vigorous and results in the formation of an N-substituted amide. khanacademy.org

Similarly, the amine can act as a nucleophile in alkylation reactions with alkyl halides. The reaction typically follows an SN2 pathway, resulting in the formation of secondary amines. Further alkylation can lead to tertiary amines and quaternary ammonium salts. The nucleophilicity of the amine is a key factor in these reactions.

| Reaction Type | Reagent | Product Structure | Product Class |

| Acylation | Acetyl Chloride (CH3COCl) | N-substituted amide | |

| Sulfonylation | Tosyl Chloride (TsCl) | Sulfonamide | |

| Alkylation | Methyl Iodide (CH3I) | Secondary Amine | |

| Reductive Amination | Acetone, NaBH3CN | N-isopropyl derivative |

Condensation and Cyclization Reactions Leading to Novel Heterocycles

The presence of the arylethylamine moiety in this compound makes it a suitable precursor for the synthesis of various fused heterocyclic systems through intramolecular cyclization reactions. Classic reactions like the Bischler-Napieralski or Pictet-Spengler cyclizations can be employed after appropriate functionalization. For instance, acylation of the amine followed by treatment with a dehydrating agent like phosphorus oxychloride could induce a Bischler-Napieralski-type reaction to form a dihydroisoquinoline analogue. Similarly, condensation with an aldehyde or ketone would form an imine, which could then undergo a Pictet-Spengler reaction to yield a tetrahydro-β-carboline derivative.

| Reaction Name | Key Reagents | Intermediate | Resulting Heterocycle |

| Bischler-Napieralski | 1. Acyl Chloride2. POCl3 | N-Acyl derivative | Dihydropyridoisoquinoline |

| Pictet-Spengler | Aldehyde (R-CHO), Acid | Schiff Base | Tetrahydropyridocarboline |

| Paal-Knorr Synthesis | 1,4-Diketone | - | N-substituted Pyrrole |

Oxidation-Reduction Chemistry of this compound

The functional groups within this compound are susceptible to various oxidation and reduction transformations, providing pathways to a range of derivatives.

Oxidation : The primary amine can be oxidized to form imines or nitriles under specific conditions. The pyridine nitrogen can be oxidized to a pyridine-N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. arkat-usa.orgtandfonline.combhu.ac.in Pyridine-N-oxides are valuable intermediates as the N-oxide group alters the reactivity of the ring, facilitating certain substitution patterns. bhu.ac.in

Reduction : The pyridine ring can be reduced to a piperidine ring via catalytic hydrogenation. nih.gov This transformation is typically achieved using catalysts like platinum oxide (PtO₂) or palladium on carbon (Pd/C) under hydrogen pressure, often in an acidic solvent like acetic acid. asianpubs.orgresearchgate.netasianpubs.org Additionally, the chlorine atom can be removed through reductive dehalogenation, using methods such as catalytic hydrogenation with a palladium catalyst in the presence of a base, or with reducing metals. oregonstate.eduresearchgate.net

| Transformation | Reagents/Conditions | Functional Group Affected | Product Type |

| N-Oxidation | m-CPBA or H2O2/CH3COOH | Pyridine Nitrogen | Pyridine-N-oxide |

| Ring Hydrogenation | H2, PtO2, CH3COOH | Pyridine Ring | Piperidine derivative |

| Reductive Dehalogenation | H2, Pd/C, Base | C-Cl Bond | Dechlorinated pyridine |

| Amine Oxidation | Mild Oxidizing Agent | Primary Amine | Imine/Nitrile |

Advanced Catalytic Reactions for Derivatization (e.g., Palladium-Catalyzed Cross-Coupling)

The carbon-chlorine bond on the pyridine ring is an excellent handle for derivatization using modern catalytic methods, particularly palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The chlorine at the C6 position is sufficiently reactive for these transformations. Importantly, functional groups like unprotected amines are often well-tolerated under these reaction conditions. scripps.edu

Common cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling : Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups.

Heck Coupling : Reaction with alkenes to form substituted alkenes.

Sonogashira Coupling : Reaction with terminal alkynes to introduce alkynyl moieties.

Buchwald-Hartwig Amination : Reaction with amines to form C-N bonds, leading to substituted aminopyridines.

Negishi and Kumada Couplings : Reactions with organozinc and organomagnesium reagents, respectively, to install various alkyl and aryl groups. scripps.edu

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh3)4, Base | 2-(6-phenylpyridin-3-yl)ethanamine |

| Heck | Styrene | Pd(OAc)2, PPh3, Base | 2-(6-styrylpyridin-3-yl)ethanamine |

| Sonogashira | Phenylacetylene | PdCl2(PPh3)2, CuI, Base | 2-(6-(phenylethynyl)pyridin-3-yl)ethanamine |

| Buchwald-Hartwig | Morpholine | Pd2(dba)3, BINAP, Base | 4-(5-(2-aminoethyl)pyridin-2-yl)morpholine |

Comprehensive Spectroscopic Characterization and Structural Analysis of 2 6 Chloropyridin 3 Yl Ethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

A ¹H NMR spectrum of 2-(6-chloropyridin-3-YL)ethanamine would be expected to reveal distinct signals for each unique proton in the molecule. The analysis would focus on chemical shifts (δ), signal multiplicity (splitting patterns), and coupling constants (J) to map the connectivity of protons.

Expected ¹H NMR Data (Hypothetical):

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (Hz) |

| H-2 (Pyridine) | ~8.3 | Doublet (d) | ~2.5 |

| H-4 (Pyridine) | ~7.6 | Doublet of doublets (dd) | ~8.0, 2.5 |

| H-5 (Pyridine) | ~7.3 | Doublet (d) | ~8.0 |

| -CH₂- (Ethyl) | ~2.8 | Triplet (t) | ~7.0 |

| -CH₂- (Ethyl) | ~3.0 | Triplet (t) | ~7.0 |

| -NH₂ | Variable | Singlet (s, broad) | N/A |

Note: This is a hypothetical representation. Actual values may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom would produce a distinct signal, and its chemical shift would be indicative of its electronic environment.

Expected ¹³C NMR Data (Hypothetical):

| Carbon Atom | Expected Chemical Shift (ppm) |

| C-2 (Pyridine) | ~150 |

| C-3 (Pyridine) | ~135 |

| C-4 (Pyridine) | ~138 |

| C-5 (Pyridine) | ~124 |

| C-6 (Pyridine) | ~150 |

| -CH₂- (Ethyl) | ~38 |

| -CH₂- (Ethyl) | ~41 |

Note: This is a hypothetical representation. Actual values may vary based on solvent and experimental conditions.

Advanced Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, advanced 2D NMR techniques would be essential. These include:

Correlation Spectroscopy (COSY): To identify proton-proton couplings.

Heteronuclear Single Quantum Coherence (HSQC): To correlate directly bonded proton and carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): To identify long-range couplings between protons and carbons, which is crucial for establishing the connectivity across the entire molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

HRMS would be employed to determine the exact mass of the molecular ion of this compound. This high-precision measurement allows for the unambiguous determination of the molecular formula. For C₇H₉ClN₂, the expected monoisotopic mass would be approximately 156.0454 g/mol .

Analysis of Mass Fragmentation Pathways

The fragmentation pattern in a mass spectrum provides a fingerprint of the molecule and offers valuable structural information. While specific fragmentation data for this compound is unavailable, general fragmentation patterns for similar compounds, such as those containing a chloropyridine ring and an aminoethyl side chain, can be predicted.

Expected Fragmentation Pathways (Hypothetical):

Alpha-cleavage: Cleavage of the C-C bond adjacent to the amino group is a common fragmentation pathway for amines, which would result in the formation of a stable iminium ion.

Loss of the ethylamine side chain: Cleavage of the bond between the pyridine (B92270) ring and the ethylamine side chain would lead to a fragment corresponding to the chloropyridinylmethyl cation.

Fragmentation of the pyridine ring: The chloropyridine ring itself can undergo characteristic fragmentation, including the loss of chlorine and cleavage of the ring structure.

A detailed analysis of these fragmentation pathways would be necessary to confirm the structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the various functional groups present within a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrational modes of the bonds. For this compound, the IR spectrum is expected to exhibit a series of characteristic absorption bands that confirm the presence of the chloropyridine ring and the ethylamine side chain.

The primary amine (-NH₂) group of the ethylamine moiety would be readily identifiable by a pair of medium to weak absorption bands in the region of 3300-3500 cm⁻¹. These two bands arise from the symmetric and asymmetric stretching vibrations of the N-H bonds. Additionally, the scissoring vibration of the -NH₂ group is expected to appear as a medium to strong band between 1590 and 1650 cm⁻¹.

The aromatic pyridine ring will produce several distinct absorption bands. The C-H stretching vibrations of the aromatic ring are anticipated in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring are expected to give rise to a series of sharp, medium-intensity bands in the fingerprint region, typically between 1400 and 1600 cm⁻¹. The substitution pattern on the pyridine ring will also influence the pattern of overtone and combination bands in the 1650-2000 cm⁻¹ region, which can be complex.

The aliphatic ethyl linker (-CH₂-CH₂-) will contribute to the spectrum with C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) and CH₂ bending (scissoring) vibrations around 1450-1470 cm⁻¹. The C-N stretching vibration of the amine group is expected to appear as a medium to weak band in the 1020-1250 cm⁻¹ range.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium - Weak |

| N-H Scissor | 1590 - 1650 | Medium - Strong | |

| Aromatic Ring (Pyridine) | Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=C and C=N Stretch | 1400 - 1600 | Medium, Sharp | |

| Alkyl Chain (-CH₂-CH₂-) | Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| CH₂ Bend | 1450 - 1470 | Medium | |

| Carbon-Nitrogen Bond | C-N Stretch | 1020 - 1250 | Medium - Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For this compound, the UV-Vis spectrum is expected to be dominated by the electronic transitions of the chloropyridine chromophore.

Pyridine itself exhibits two main absorption bands in the UV region. The first is a strong π→π* transition, typically observed around 250-270 nm. This transition involves the excitation of an electron from a bonding π molecular orbital to an antibonding π* molecular orbital. The second is a weaker n→π* transition, which occurs at longer wavelengths, usually around 270-300 nm. This transition involves the excitation of a non-bonding electron from the nitrogen atom's lone pair to an antibonding π* molecular orbital.

The presence of substituents on the pyridine ring will cause shifts in the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. The chlorine atom, being an electron-withdrawing group with lone pairs, can act as a chromophore and may cause a slight red shift (bathochromic shift) of the π→π* transition. The ethylamine group, being an auxochrome, is an electron-donating group and is also expected to influence the electronic transitions, potentially leading to a further bathochromic shift and an increase in the intensity of the absorption bands.

Therefore, for this compound, it is anticipated that the π→π* transition will appear at a wavelength slightly longer than that of unsubstituted pyridine, likely in the range of 260-280 nm. The n→π* transition may also be shifted and could potentially be obscured by the more intense π→π* band. The solvent used for the analysis can also significantly impact the position and intensity of these bands, particularly the n→π* transition, due to solvent-solute interactions.

Table 2: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound

| Electronic Transition | Expected Wavelength (λmax) | Associated Chromophore |

|---|---|---|

| π→π* | 260 - 280 nm | Chloropyridine Ring |

X-ray Crystallography for Solid-State Molecular Geometry

The pyridine ring is expected to be planar, with C-C and C-N bond lengths characteristic of aromatic systems. The C-Cl bond length is anticipated to be in the typical range for a chlorine atom attached to an sp²-hybridized carbon of an aromatic ring. The ethylamine side chain will adopt a staggered conformation to minimize steric hindrance.

In the solid state, the molecules are likely to be organized in a crystal lattice stabilized by a network of intermolecular interactions. The primary amine group is a strong hydrogen bond donor, and the nitrogen atom of the pyridine ring is a hydrogen bond acceptor. Therefore, it is highly probable that the crystal structure will feature intermolecular hydrogen bonds of the N-H···N type, linking the amine group of one molecule to the pyridine nitrogen of an adjacent molecule. This could lead to the formation of chains or more complex three-dimensional networks.

Table 3: Predicted X-ray Crystallography Data for this compound

| Parameter | Expected Value |

|---|---|

| Unit Cell Parameters | |

| Crystal System | Monoclinic or Orthorhombic (Common for similar molecules) |

| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric |

| Selected Bond Lengths (Å) | |

| C-Cl | ~1.74 Å |

| Aromatic C-C | ~1.39 Å |

| Aromatic C-N | ~1.34 Å |

| Aliphatic C-C | ~1.54 Å |

| Aliphatic C-N | ~1.47 Å |

| **Selected Bond Angles (°) ** | |

| C-C-C (in ring) | ~120° |

| C-N-C (in ring) | ~117° |

| C-C-Cl | ~120° |

| C-C-N (side chain) | ~109.5° |

| Potential Intermolecular Interactions | |

| Hydrogen Bonding | N-H···N |

Computational Chemistry and Theoretical Investigations of 2 6 Chloropyridin 3 Yl Ethanamine

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to modern computational chemistry. These methods are used to solve the Schrödinger equation (or its density-based equivalent in DFT) for a molecule, yielding information about its energy, structure, and various properties. For a molecule like 2-(6-chloropyridin-3-yl)ethanamine, DFT methods, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed to provide a balance between computational cost and accuracy. researchgate.net These calculations form the foundation for understanding the molecule's geometry, electronic behavior, and reactivity.

Optimized Molecular Geometry and Conformational Analysis

A primary step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this involves calculating key geometric parameters such as bond lengths, bond angles, and dihedral angles.

Conformational analysis is particularly important for this molecule due to the rotatable single bonds in the ethanamine side chain. By systematically rotating these bonds and calculating the energy of each resulting conformer, a potential energy surface can be mapped out. This analysis identifies the global minimum energy conformer (the most stable shape) as well as other local minima (other relatively stable shapes). This information is crucial as the conformation of a molecule can significantly influence its biological activity and physical properties. For related, but more rigid, molecules containing the 6-chloropyridine ring, dihedral angles between the pyridine (B92270) ring and attached moieties have been computationally determined to understand their spatial arrangement. researchgate.net

Table 1: Predicted Geometric Parameters for the Optimized Structure of this compound (Illustrative Data)

| Parameter | Bond/Atoms | Predicted Value |

| Bond Length | C-Cl | ~1.74 Å |

| N(pyridine)-C | ~1.34 Å | |

| C-C (ring) | ~1.39 Å | |

| C(ring)-C(chain) | ~1.51 Å | |

| C-N (amine) | ~1.47 Å | |

| Bond Angle | Cl-C-C | ~119° |

| C-N-C (pyridine) | ~117° | |

| C(ring)-C-C (chain) | ~121° | |

| C-C-N (amine) | ~110° | |

| Dihedral Angle | C-C-C-N | Varies with conformer |

Note: The values presented in this table are illustrative examples based on typical values from DFT calculations on similar molecular fragments and are not from a specific published study on this compound.

Electronic Structure Analysis (Frontier Molecular Orbitals: HOMO/LUMO)

The electronic properties of a molecule are key to understanding its reactivity and spectral characteristics. Frontier Molecular Orbital (FMO) theory is a central concept, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital to which an electron is most likely to be accepted (electrophilic character).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com DFT calculations can predict the energies of these orbitals and visualize their spatial distribution. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the nitrogen of the amine group, while the LUMO would likely be distributed over the π-antibonding system of the chloropyridine ring.

Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative Data)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap (ΔE) | 5.7 |

Note: These are representative values. The exact energies would depend on the level of theory, basis set, and solvent model used in the calculation.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.net It plots the electrostatic potential onto the electron density surface. Different colors represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These sites are susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, an MEP map would likely show negative potential (red) around the nitrogen atom of the pyridine ring and the lone pair of the primary amine group, highlighting these as centers of nucleophilicity. Positive potential (blue) would be expected around the hydrogen atoms of the amine group, indicating their acidic character. Such maps are invaluable for predicting intermolecular interactions, including hydrogen bonding.

Vibrational Spectroscopy Simulations and Correlation with Experimental Data

Computational methods can simulate the vibrational spectra (Infrared and Raman) of a molecule. By calculating the second derivatives of the energy with respect to atomic positions, a set of vibrational frequencies and their corresponding intensities can be predicted. researchgate.net These theoretical spectra can be compared with experimental data obtained from FTIR and FT-Raman spectroscopy.

This correlation serves two main purposes. First, it helps in the assignment of experimental vibrational bands to specific atomic motions (e.g., C-H stretch, N-H bend, ring deformation). Second, a good agreement between the simulated and experimental spectra validates the accuracy of the computed molecular geometry. researchgate.net For chloropyridine derivatives, DFT calculations have shown excellent agreement with experimental vibrational data, allowing for a comprehensive assignment of the fundamental vibrational modes. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. For a molecule like this compound, theoretical methods can be used to model potential reactions, such as its synthesis, degradation, or metabolic pathways.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that are constantly in motion. Molecular Dynamics (MD) simulations are used to study this behavior by solving Newton's equations of motion for the atoms in the molecule over time. nih.gov

An MD simulation provides a trajectory that describes the positions and velocities of all atoms as a function of time. This allows for the exploration of the molecule's conformational space, revealing the different shapes the molecule can adopt and the transitions between them. plos.org For this compound, an MD simulation could be used to study the flexibility of the ethylamine side chain, the stability of different conformers in various environments (e.g., in a vacuum, in water), and the dynamics of intramolecular hydrogen bonding. This provides a more realistic picture of the molecule's behavior under real-world conditions.

Role As a Versatile Chemical Building Block and Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Substituted Pyridine (B92270) Systems

The inherent reactivity of the chloro-substituent on the pyridine ring of 2-(6-chloropyridin-3-yl)ethanamine makes it an excellent precursor for a variety of substituted pyridine systems. The primary mechanism for this transformation is nucleophilic aromatic substitution (SNAr). In this type of reaction, the electron-withdrawing nature of the pyridine nitrogen atom facilitates the attack of nucleophiles at the carbon atom bearing the chlorine atom, leading to its displacement.

This reactivity allows for the introduction of a wide array of functional groups onto the pyridine core. For instance, reactions with various amines can yield diversely substituted aminopyridines. Similarly, reaction with thiolates can introduce sulfur-based functionalities. The general scheme for such substitutions is outlined below:

Table 1: Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Resulting Functional Group | Product Class |

|---|---|---|

| R-NH₂ (Amine) | -NH-R | Substituted aminopyridine |

| R-SH (Thiol) | -S-R | Thioether-substituted pyridine |

Furthermore, the primary amine of the ethanamine side chain can be readily acylated or alkylated to introduce further diversity, making this compound a multifaceted starting material for complex pyridine derivatives.

Scaffold for Novel Heterocyclic Compounds and Scaffolds

The bifunctional nature of this compound, with its nucleophilic amine and electrophilic chloropyridine core, provides a strategic advantage in the construction of novel polycyclic heterocyclic systems. The ethanamine side chain can participate in cyclization reactions with suitable reagents to form new rings fused to or pendant from the pyridine moiety.

For example, the primary amine can react with α,β-unsaturated carbonyl compounds or other bifunctional electrophiles to construct new heterocyclic rings. This strategy is a cornerstone in the synthesis of complex molecules with potential biological activity. While direct examples involving this compound are proprietary in many instances, the general approach is well-established in heterocyclic chemistry. For instance, related aminopyridines are known to undergo condensation and cyclization to form fused systems like pyrido[1,2-a]pyrimidines. researchgate.net This highlights the potential of this compound to serve as a foundational scaffold for a diverse range of heterocyclic structures.

Integration into Agrochemical Research as Synthetic Intermediates

The 6-chloro-3-pyridinylmethyl moiety is a recognized pharmacophore in the agrochemical industry, most notably in the class of neonicotinoid insecticides. While this compound itself is not typically the final active ingredient, it serves as a crucial intermediate in the synthesis of more complex and potent agrochemicals.

A prominent example is the synthesis of N-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethan-1-amine, a key building block for modern insecticides. tsijournals.comgoogle.com The synthesis of this intermediate often starts from a precursor that is structurally very similar to this compound. Furthermore, research into new herbicidal agents has utilized the 4-(6-chloropyridin-3-yl)methoxy-benzylamine moiety, underscoring the importance of the chloropyridine core in developing new crop protection agents. researchgate.net

Table 2: Examples of Agrochemical-related Syntheses

| Starting Material Precursor | Key Intermediate | Application Area |

|---|---|---|

| 2-Chloro-5-(chloromethyl)pyridine (B46043) | N-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethan-1-amine | Insecticides tsijournals.comgoogle.com |

The consistent appearance of the 6-chloropyridin-3-yl structure in various agrochemical research programs highlights the value of intermediates like this compound in this field.

Application in Pharmaceutical Research for Chemical Library Synthesis

In modern drug discovery, the synthesis of chemical libraries containing a multitude of diverse yet structurally related compounds is a key strategy for identifying new therapeutic agents. The structure of this compound is ideally suited for this purpose. Its two distinct points of reactivity allow for the rapid generation of a large number of analogs through combinatorial chemistry approaches.

The primary amine can be reacted with a wide variety of carboxylic acids, sulfonyl chlorides, and isocyanates to create a library of amides, sulfonamides, and ureas, respectively. Simultaneously or sequentially, the chlorine atom on the pyridine ring can be displaced by a diverse set of nucleophiles. This dual reactivity enables the creation of a two-dimensional library of compounds from a single, readily available starting material. The resulting libraries of novel substituted pyridine derivatives can then be screened for biological activity against various therapeutic targets.

Potential in Materials Science Research and Functional Polymer Synthesis

The unique electronic and structural features of the pyridine ring have led to the exploration of pyridine-containing polymers in various materials science applications. These polymers have shown promise as ionically conducting materials, in the self-assembly of block copolymers for creating nanostructured materials, and in the development of electrochromic devices. tsijournals.comresearchgate.netfrontiersin.orgscholarscentral.com

While the direct polymerization of this compound is not widely reported, its functional groups offer clear potential for incorporation into polymer backbones or as pendant groups. The primary amine can be used to form polyamides or polyimides through condensation polymerization with di- or poly-carboxylic acids or their derivatives. Alternatively, it could be used to modify existing polymers containing reactive groups. The pyridine nitrogen, with its lone pair of electrons, can be used to coordinate with metal ions, opening up possibilities for the creation of functional metallopolymers. Furthermore, the synthesis of pyridine-grafted copolymers has been shown to yield materials with interesting antimicrobial and fluorescent properties, suggesting another avenue for the application of this versatile building block. mdpi.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethan-1-amine |

| 2-Chloro-5-(chloromethyl)pyridine |

| 4-(6-chloropyridin-3-yl)methoxy-benzylamine |

| 2-Cyanoacrylates |

| Carboxylic acids |

| Sulfonyl chlorides |

| Isocyanates |

| Polyamides |

Biodegradation and Environmental Transformation Pathways of 2 6 Chloropyridin 3 Yl Ethanamine and Analogues

Identification as a Metabolite of Related Chloropyridine Insecticides (e.g., Nitenpyram (B241), Acetamiprid)

Recent scientific investigations have identified 2-(6-Chloropyridin-3-YL)ethanamine as a metabolite in the biodegradation of the neonicotinoid insecticide nitenpyram. nih.govfrontiersin.orgresearchgate.net A study detailing the degradation of nitenpyram by the bacterium Ochrobactrum sp. strain DF-1 successfully identified N-((6-chloropyridin-3-yl)methyl) ethanamine, which is synonymous with this compound, as an intermediate product. nih.govfrontiersin.orgresearchgate.net This discovery underscores the environmental relevance of this compound, as it can be formed from the widespread use of nitenpyram in agricultural settings. nih.govfrontiersin.org

While the direct formation of this compound from acetamiprid (B1664982) is less explicitly documented in available research, the metabolic pathways of acetamiprid are known to involve the formation of various chloropyridine-containing molecules. For instance, studies on acetamiprid degradation have identified metabolites such as N-methyl-(6-chloro-3-pyridyl)methylamine. epa.gov Given the structural similarities and shared degradation motifs among chloropyridine insecticides, the potential for analogous transformation pathways to produce this compound or similar compounds remains a subject of scientific interest.

Table 1: Identification of this compound as a Metabolite

| Parent Insecticide | Identified Metabolite | Research Context |

| Nitenpyram | N-((6-chloropyridin-3-yl)methyl) ethanamine | Biodegradation by Ochrobactrum sp. strain DF-1 nih.govfrontiersin.orgresearchgate.net |

| Acetamiprid | N-methyl-(6-chloro-3-pyridyl)methylamine | Anaerobic aquatic metabolism epa.gov |

Microbial Degradation Pathways and Enzymatic Biotransformations

The microbial breakdown of chloropyridine insecticides is a key process in their environmental dissipation. The degradation of nitenpyram by Ochrobactrum sp. strain DF-1 provides a clear example of the enzymatic processes that can lead to the formation and subsequent transformation of this compound. nih.govfrontiersin.orgresearchgate.net This bacterium is capable of utilizing nitenpyram as a sole source of carbon or nitrogen for its growth. nih.govfrontiersin.org

The proposed metabolic pathway for nitenpyram by Ochrobactrum sp. DF-1 involves a series of enzymatic reactions that modify the parent molecule. nih.govfrontiersin.org The formation of this compound is a crucial step in this pathway, indicating that this compound is an intermediate in a larger degradation sequence. nih.govfrontiersin.orgresearchgate.net Other microorganisms, such as the endophytic bacterium Bacillus thuringiensis strain NIT-2, have also been shown to degrade nitenpyram, primarily through the reduction of the nitro group to form other metabolites. nih.gov

The formation of this compound from nitenpyram by Ochrobactrum sp. DF-1 involves significant structural modifications, including dealkylation and oxidation-reduction reactions. nih.govfrontiersin.orgresearchgate.net The proposed pathway suggests a removal or transformation of the N-ethyl-N'-methyl-2-nitroethene-1,1-diamine side chain of nitenpyram. nih.govfrontiersin.org This process is a clear example of dealkylation, a common enzymatic reaction in the biodegradation of xenobiotic compounds.

Further research into the metabolism of nitenpyram by cytochrome P450 enzymes, such as CYP4CE1, has revealed that oxidation reactions, including hydroxylation and N-demethylation, are key transformation mechanisms. nih.gov While this particular study focused on insect metabolism, it highlights the types of enzymatic processes that can occur in various biological systems, leading to the breakdown of the nitenpyram molecule and the potential formation of various amine derivatives. The degradation of the pyridine (B92270) ring itself is a more complex process, but it is a known pathway for the complete mineralization of such compounds by some microorganisms.

Table 2: Proposed Microbial Degradation Products of Nitenpyram by Ochrobactrum sp. DF-1

| Metabolite ID | Chemical Name |

| A | N-((6-chloropyridin-3-yl)methyl)-N-ethyl-N-methylethene-1,1-diamine |

| B | N-((6-chloropyridin-3-yl)methyl)-N-ethylethene-1,1-diamine |

| C | N-((6-chloropyridin-3-yl)methyl)-N-ethylmethanediamine |

| D | N-((6-chloropyridin-3-yl)methyl) ethanamine |

| Source: Adapted from a study on nitenpyram biodegradation. nih.govfrontiersin.orgresearchgate.net |

Methodologies for Tracking and Identifying Environmental Transformation Products (e.g., ¹⁴C-labeling, LC-HRMS)

The identification and tracking of pesticide transformation products in the environment require sophisticated analytical techniques. The study that identified this compound as a metabolite of nitenpyram utilized gas chromatography-mass spectrometry (GC-MS) for the analysis of the degradation products. nih.govfrontiersin.orgresearchgate.net

In the broader field of pesticide analysis, liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) has become an indispensable tool. researchtrends.net LC-HRMS offers high sensitivity and selectivity, enabling the detection and identification of a wide range of pesticide residues and their transformation products in complex environmental matrices. researchtrends.net This technique is particularly valuable for identifying novel or unexpected metabolites for which analytical standards may not be available.

For comprehensive studies on the environmental fate of pesticides, the use of radiolabeling, such as with ¹⁴C, is a powerful approach. ¹⁴C-labeling allows for the tracking of the parent compound and all its transformation products, providing a complete mass balance and ensuring that no significant metabolites are overlooked. While specific ¹⁴C-labeling studies for this compound were not detailed in the provided context, this methodology is a standard and crucial tool in regulatory studies for pesticides like nitenpyram and acetamiprid to fully elucidate their environmental degradation pathways.

Synthesis and Academic Evaluation of Analogues and Derivatives of 2 6 Chloropyridin 3 Yl Ethanamine

Design and Synthesis of Structurally Modified Ethanamine Derivatives

The design of analogues of 2-(6-chloropyridin-3-yl)ethanamine often involves modifications to the ethanamine side chain to explore new chemical space and potential applications. One common strategy is the introduction of different functional groups to the terminal amine or the ethyl backbone.

A notable derivative, 2-(((6-chloropyridin-3-yl)methyl)thio)ethanamine, incorporates a thioether linkage. nih.govnih.gov This modification is achieved by reacting 2-chloro-5-(chloromethyl)pyridine (B46043) with 2-aminoethanethiol. This structural change introduces a sulfur atom, which can alter the compound's polarity, lipophilicity, and metal-coordinating properties.

Another synthetic route involves the reaction of 2-chloro-5-pyridylmethyl-chloride with 2-cyanoiminothiazolidine in the presence of potassium carbonate in DMF. This reaction yields (Z)-N-{3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}cyanamide, a neonicotinoid insecticide known as Thiacloprid. researchgate.net This synthesis demonstrates a significant structural modification where the ethanamine moiety is replaced by a substituted thiazolidine ring system. researchgate.net

Further derivatization can be seen in the synthesis of N-{(1Z)-1-[(6-Chloropyridin-3-ylmethyl)(ethyl)amino]-3-(3-chlorophenyl)prop-1-en-1-yl}-N-methylnitrous amide. nih.gov The synthesis of this complex molecule highlights the versatility of the 6-chloropyridin-3-yl methyl group as a scaffold for creating a diverse range of derivatives with extended side chains and various functional groups. nih.gov

General synthetic strategies for related pyridine (B92270) derivatives often utilize palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds and introduce aryl or heteroaryl groups to the amine functionality. mdpi.com These methods allow for the construction of a library of N-substituted derivatives from a common intermediate.

Table 1: Examples of Structurally Modified Derivatives

| Derivative Name | Key Structural Modification | Synthetic Precursors |

|---|---|---|

| 2-(((6-chloropyridin-3-yl)methyl)thio)ethanamine | Thioether linkage | 2-chloro-5-(chloromethyl)pyridine, 2-aminoethanethiol |

| (Z)-N-{3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}cyanamide | Substituted thiazolidine ring | 2-chloro-5-pyridylmethyl-chloride, 2-cyanoiminothiazolidine |

| N-{(1Z)-1-[(6-Chloropyridin-3-ylmethyl)(ethyl)amino]-3-(3-chlorophenyl)prop-1-en-1-yl}-N-methylnitrous amide | Extended, functionalized side chain | (Details in cited literature) nih.gov |

Investigation of Substituent Effects on the Pyridine Ring

The electronic properties of the pyridine ring in this compound and its derivatives are significantly influenced by the nature and position of its substituents. The chlorine atom at the 6-position and any additional substituents can alter the reactivity and biological activity of the molecule.

For instance, in the synthesis of pyridinylpiperazine derivatives, the presence of a nitro group at the 3-position of a 2-chloropyridine starting material makes the 2-position a strong electrophilic center. This electron-withdrawing effect facilitates nucleophilic aromatic substitution by the nitrogen atom of piperazine. nih.gov This principle can be applied to the 6-chloro-substituted pyridine ring, where the chlorine atom also acts as an electron-withdrawing group, influencing the reactivity of the ring.

The synthesis of various N-arylpyrimidin-2-amine derivatives from substituted pyridines further illustrates the importance of substituents. mdpi.com The reaction conditions and yields can be dependent on the electronic nature of the substituents on the pyridine ring.

Synthesis and Characterization of Chiral Forms and Stereoisomers

Chirality plays a crucial role in the biological activity of many compounds. The introduction of a chiral center, for example by creating a derivative like 1-(6-chloropyridin-3-yl)ethanamine, results in enantiomers that can have different pharmacological and toxicological profiles.

The synthesis of chiral derivatives of related heterocyclic systems has been a subject of study. For example, a series of chiral linear and macrocyclic bridged pyridines have been prepared starting from pyridine-2,6-dicarbonyl dichloride and chiral amino acid esters like D-alanyl methyl ester. nih.gov These synthetic routes demonstrate methods for incorporating chirality into pyridine-containing molecules.

In a study on novel chiral 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives, a chiral residue was introduced on the tetrahydropyridine nitrogen. unimi.it The resulting enantiomers were screened for antimicrobial activity, and it was found that the (R)-enantiomers displayed greater potency than their (S)-counterparts against Gram-positive bacteria. unimi.it This highlights the importance of stereochemistry in the biological activity of this class of compounds.

The characterization and separation of stereoisomers are often achieved using techniques like capillary gas chromatography with a chiral stationary phase or through HPLC. nih.gov The absolute configurations of stereoisomers can be determined by methods such as X-ray crystallography and NMR spectroscopy in combination with enzyme-catalyzed kinetic resolutions. nih.govnih.gov

Structure-Reactivity and Structure-Property Relationship Studies within Derivative Series

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity or physical properties. For derivatives of this compound, SAR studies have provided insights into the features required for specific activities.

In the development of urease inhibitors based on a 1-(3-nitropyridin-2-yl)piperazine scaffold, a series of derivatives were synthesized and evaluated. nih.gov The study revealed that certain substituents on the N-arylacetamide portion of the molecule led to significantly lower IC50 values compared to the parent compound and the standard inhibitor, thiourea. nih.gov For example, compound 5b (N-(3-chlorophenyl)-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)acetamide) and 7e (N-(4-bromophenyl)-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamide) were identified as highly potent inhibitors. nih.gov

Table 2: Urease Inhibition Data for Selected Pyridylpiperazine Derivatives

| Compound | R-group on Arylacetamide | IC50 (µM) |

|---|---|---|

| Thiourea (Standard) | - | 23.2 ± 11.0 |

| 3 (Parent) | - | 3.90 ± 1.91 |

| 5b | 3-chlorophenyl | 2.0 ± 0.73 |

| 7e | 4-bromophenyl (on propanamide) | 2.24 ± 1.63 |

As mentioned previously, the study on chiral 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives established a clear structure-property relationship regarding stereochemistry. The (R)-enantiomers consistently showed higher antimicrobial activity than the (S)-enantiomers, indicating that the specific spatial arrangement of the chiral substituent is critical for the biological effect. unimi.it

These studies underscore the importance of systematic structural modifications and subsequent evaluation to understand the complex interplay between a molecule's structure and its function.

Future Research Directions and Emerging Areas for 2 6 Chloropyridin 3 Yl Ethanamine in Chemical Science

Innovations in Green Synthetic Chemistry for the Compound

The development of environmentally friendly and economically viable synthetic processes is a paramount goal in modern chemistry. For derivatives of 2-(6-Chloropyridin-3-YL)ethanamine, research is moving towards greener alternatives that minimize waste and avoid hazardous reagents.

A notable advancement in this area is the development of processes that replace traditionally used hazardous bases with more benign alternatives. For instance, in the synthesis of N-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethan-1-amine, a structurally related and important agrochemical intermediate, an economically and ecologically efficient process has been developed. google.com This process successfully avoids the use of Hünig's base, a sterically hindered and synthetically useful but environmentally less favorable amine base. Instead, it employs an inorganic base like sodium hydroxide (B78521) (NaOH), simplifying the procedure and improving its industrial-scale applicability and environmental footprint. google.com This shift towards inorganic bases represents a key direction for the synthesis of related chloropyridine amines.

Future research in green synthesis for this compound itself could focus on several key principles:

Solvent Selection: Replacing traditional volatile organic compounds (VOCs) with greener solvents such as water, supercritical fluids, or bio-based solvents. The high water solubility of the compound, owing to its amine group, makes it an excellent candidate for aqueous reaction systems.

Catalytic Efficiency: Developing highly efficient catalytic systems that can operate under milder conditions (lower temperature and pressure), reduce reaction times, and be easily recovered and recycled.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste generation.

| Aspect | Traditional Approach (Potential) | Green Innovation (Direction) |

| Base | Use of complex organic bases (e.g., Hünig's base) | Employment of simple, inexpensive inorganic bases (e.g., NaOH). google.com |

| Solvent | Volatile organic solvents (e.g., Dichloromethane, Toluene) | Aqueous media, ionic liquids, or solvent-free conditions. |

| Energy | High-temperature reflux conditions | Microwave-assisted synthesis, room temperature reactions. |

| Waste | Stoichiometric byproducts, purification waste | Catalytic routes with high atom economy, minimizing waste streams. |

Exploration of Novel Chemical Transformations and Catalysis

The functional groups present in this compound—a primary amine, a pyridine (B92270) ring, and a C-Cl bond—provide multiple handles for novel chemical transformations. Future research will likely focus on leveraging modern catalytic methods to synthesize a diverse library of derivatives with unique properties.

The primary amine group is a versatile nucleophile, readily participating in reactions such as amidation, alkylation, and reductive amination to form more complex molecules. Beyond these classic transformations, catalytic C-N cross-coupling reactions (e.g., Buchwald-Hartwig amination) could be explored to form new C-N bonds with aryl or heteroaryl partners, expanding the molecular complexity.

Furthermore, the pyridine ring itself offers opportunities for functionalization. While the chlorine atom at the 6-position makes the ring electron-deficient, catalytic C-H activation could enable the direct functionalization of the other C-H bonds on the ring, providing a highly efficient route to novel analogues without the need for pre-functionalized starting materials. The chlorine atom can also be a site for substitution reactions, potentially being replaced by other functional groups through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.

Recent studies on related structures, such as the synthesis of (E)-N-(1-((6-chloropyridin-3-yl)methyl)pyridin-2(1H)-ylidene)benzenesulfonamide, demonstrate how the (6-chloropyridin-3-yl)methyl moiety serves as a key building block for creating new bioactive compounds. mdpi.com This highlights the potential for using this compound as a scaffold to be elaborated into more complex and functional molecules.

| Transformation Type | Reactive Site | Potential Catalytic Method | Example Product Class |

| C-N Cross-Coupling | Primary Amine (-NH₂) | Palladium or Copper Catalysis | Di-aryl or Heteroaryl Amines |

| C-H Activation | Pyridine Ring (C-H bonds) | Transition Metal Catalysis (e.g., Rh, Ru, Ir) | Functionalized Pyridines |

| Nucleophilic Aromatic Substitution | C-Cl Bond | Metal-free or Metal-catalyzed | Substituted Pyridines (e.g., with -OR, -SR groups) |

| Reductive Amination | Primary Amine (-NH₂) | Catalytic Hydrogenation | Secondary and Tertiary Amines |

Advanced Predictive Modeling using Computational Chemistry

Computational chemistry offers powerful tools to accelerate research and development by predicting molecular properties and reaction outcomes, thereby reducing the need for extensive trial-and-error experimentation. For this compound, advanced predictive modeling is an emerging area that can guide synthetic efforts and explore potential applications.

Density Functional Theory (DFT) calculations can be employed to:

Map the electron density distribution of the molecule, identifying the most nucleophilic and electrophilic sites. This can predict its reactivity in various chemical transformations.

Model reaction mechanisms, calculate activation energies, and predict the most favorable reaction pathways for its synthesis and derivatization.

Predict spectroscopic properties (e.g., NMR, IR spectra), which can aid in the characterization of new derivatives. mdpi.com

Molecular Docking and Quantitative Structure-Activity Relationship (QSAR) studies represent another frontier. Given that the compound is a known intermediate in the synthesis of agrochemicals, these computational techniques can be used to:

Screen virtual libraries of its derivatives against the active sites of specific enzymes or receptors in pests or plants.

Build predictive QSAR models that correlate specific structural features with biological activity, guiding the design of more potent and selective agrochemicals.

Explore potential new applications, such as pharmaceuticals, by docking the molecule against known therapeutic targets.

The integration of these computational models can create a feedback loop where predictions guide experiments, and experimental results refine the models, leading to a more efficient and targeted discovery process.

Potential Applications in Supramolecular Chemistry and Nanotechnology

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, and nanotechnology, the manipulation of matter on an atomic and molecular scale, are fields where this compound could find novel applications. rsc.org The molecule's distinct structural features make it a promising building block, or "tecton," for constructing larger, functional assemblies.

The primary amine and the nitrogen atom in the pyridine ring are capable of forming strong hydrogen bonds. The pyridine ring can also participate in π-π stacking interactions. These non-covalent forces can be harnessed to direct the self-assembly of the molecule into well-defined supramolecular structures like gels, liquid crystals, or molecular capsules.

Furthermore, the compound's ability to chelate or coordinate with metal ions through its nitrogen atoms opens the door to the construction of:

Metal-Organic Frameworks (MOFs): Using the molecule as an organic linker could lead to new porous materials with potential applications in gas storage, separation, or catalysis.

Coordination Polymers: Creating one-, two-, or three-dimensional networks with specific electronic or magnetic properties.

In nanotechnology, the amine group provides a convenient anchor for grafting the molecule onto the surface of nanoparticles (e.g., gold, silica, or quantum dots). This functionalization could impart new properties to the nanoparticles, such as:

Targeted Delivery: The pyridine moiety could be used to target specific biological environments, allowing the nanoparticles to act as carriers for drugs or imaging agents. nih.gov

Sensing: Changes in the local environment could alter the electronic properties of the surface-bound molecules, enabling the creation of novel chemical or biological sensors. nih.gov

The combination of a versatile chemical handle (amine), a functional aromatic system (chloropyridine), and the potential for directed self-assembly positions this compound as a valuable component for the future development of advanced materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(6-chloropyridin-3-yl)ethanamine, and how can reaction efficiency be optimized?

- Methodological Answer :

- Route 1 : React 2-chloro-5-chloromethylpyridine with ethylamine in a polar aprotic solvent (e.g., THF) under reflux. Optimize by controlling stoichiometry (excess ethylamine) and reaction time (12–24 hours) .

- Route 2 : Catalytic hydrogenation of 3-cyano-6-chloropyridine using Rh/Al in ethanol. Monitor pressure (1–3 atm H₂) and temperature (50–80°C) to enhance yield .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

- Efficiency Metrics :

| Method | Yield (%) | Purity (%) | Key Optimization Parameters |

|---|---|---|---|

| Route 1 | 65–75 | 95+ | Solvent polarity, ethylamine excess |

| Route 2 (Hydrogenation) | 80–85 | 98+ | Catalyst loading, H₂ pressure |

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- Spectroscopy :

- NMR : Compare H/C NMR peaks with reference data (e.g., δ 8.3 ppm for pyridyl H, δ 3.1 ppm for ethanamine CH₂) .

- MS : Confirm molecular ion [M+H]⁺ at m/z 171.6 (C₇H₈ClN₂).

- Chromatography : HPLC with C18 column (acetonitrile/water, 0.1% TFA) to assess purity (>98%) .

- Crystallography : Single-crystal X-ray diffraction using SHELX (for bond angles, packing) or ORTEP-3 (visualization) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with exact-exchange terms to calculate ionization potentials, electron affinity, and HOMO-LUMO gaps. Basis sets like 6-31G(d) balance accuracy and computational cost .

- Thermochemical Accuracy : Benchmark against experimental atomization energies (average deviation ±2.4 kcal/mol for B3LYP) .

- Reactivity Predictions :

| Property | Calculated Value | Experimental Reference |

|---|---|---|

| Dipole Moment (Debye) | 3.2 | N/A |

| pKa (amine) | 9.8 | Estimated via titration |

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare NMR, IR, and MS data with structurally similar compounds (e.g., 5-chloro-2-methyltryptamine ).

- Dynamic Effects : Consider tautomerism or conformational flexibility (e.g., amine group rotation) causing peak splitting. Use variable-temperature NMR.

- Crystallographic Refinement : Apply SHELXL for high-resolution data to resolve ambiguities in bond lengths/angles .

Q. What experimental strategies are employed to investigate the bioactivity of this compound, particularly in receptor binding studies?

- Methodological Answer :

- In Vitro Assays :

- Radioligand Binding : Compete with H-MK-801 for NMDA receptor inhibition (IC₅₀ determination) .

- Functional Assays : Measure Ca²⁺ influx (Fluo-4 dye) in HEK293 cells expressing recombinant receptors.

- SAR Studies : Synthesize analogs (e.g., halogen substitution at pyridyl Cl) to correlate structure with activity.

- Key Parameters :

| Assay Type | Target Receptor | Key Metrics |

|---|---|---|

| Competitive Binding | NMDA | IC₅₀, Ki |

| Functional (Ca²⁺) | GPCRs | EC₅₀, Efficacy (%) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.